molecular formula C9H11ClN4O B1384511 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 927838-01-5

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384511
CAS No.: 927838-01-5
M. Wt: 226.66 g/mol
InChI Key: OOUXWYRIBKVRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-tert-butyl-6-chloro-5H-pyrazolo[3,4-d]pyrimidin-4-one, which precisely describes its molecular architecture and substitution pattern. The compound possesses the molecular formula C₉H₁₁ClN₄O and a molecular weight of 226.67 grams per mole. The structural representation reveals a bicyclic heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, with the fusion occurring between the 3,4-positions of the pyrazole and the corresponding positions of the pyrimidine ring.

The compound's structural identity is further defined by its Chemical Abstracts Service registry number 927838-01-5 and PubChem Compound Identifier 135988482. The Standard International Chemical Identifier representation is InChI=1S/C9H11ClN4O/c1-9(2,3)14-6-5(4-11-14)7(15)13-8(10)12-6/h4H,1-3H3,(H,12,13,15), while the International Chemical Identifier Key is OOUXWYRIBKVRRI-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl provides a linear representation of the molecular structure.

The three-dimensional molecular architecture features a tert-butyl group attached to the N1 position of the pyrazole ring, a chlorine atom at the C6 position of the pyrimidine ring, and a carbonyl group at the C4 position forming the pyrimidin-4-one functionality. This specific substitution pattern creates a compound with distinct electronic and steric properties that differentiate it from other members of the pyrazolopyrimidinone family.

Property Value Reference
Molecular Formula C₉H₁₁ClN₄O
Molecular Weight 226.67 g/mol
Chemical Abstracts Service Number 927838-01-5
PubChem Compound Identifier 135988482
MDL Number MFCD16040011
International Chemical Identifier Key OOUXWYRIBKVRRI-UHFFFAOYSA-N

Alternative Naming Conventions in Patent Literature

Patent literature and commercial chemical databases employ various naming conventions for this compound that reflect different systematic approaches and historical nomenclature practices. The compound appears in patent documents as 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo(3,4-d)pyrimidin-4-one, utilizing parentheses instead of square brackets to denote the ring fusion pattern. This alternative notation is commonly encountered in older patent literature and certain database systems.

Properties

IUPAC Name

1-tert-butyl-6-chloro-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c1-9(2,3)14-6-5(4-11-14)7(15)13-8(10)12-6/h4H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUXWYRIBKVRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927838-01-5
Record name 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically follows a sequence of steps:

  • Construction of the pyrazole ring bearing a tert-butyl substituent.
  • Formation of the pyrimidine ring fused to the pyrazole, introducing the chloro substituent at the 6-position.
  • Functional group transformations to install the keto (4-one) functionality.

This approach relies on classical heterocyclic chemistry techniques, including condensation reactions, cyclizations, and halogenation steps.

Detailed Preparation Methods

Starting Materials and Reagents

Stepwise Synthesis

Synthesis of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
  • Condensation of malononitrile with triethyl orthoformate in acetic anhydride under reflux yields (ethoxymethylene)malononitrile.
  • Subsequent reaction with tert-butyl hydrazine or equivalent amine forms the pyrazole ring with amino and cyano substituents.
  • This intermediate is critical for further ring construction.
Formation of the Pyrazolo[3,4-d]pyrimidine Core
  • Cyclization of the amino-pyrazole intermediate with appropriate formamide derivatives or amidines forms the fused pyrimidine ring.
  • The reaction is typically conducted under heating conditions to promote ring closure.
  • The tert-butyl group remains intact during this step, ensuring substitution at the N-1 position.
Oxidation to the 4-One Functionality
  • The keto group at the 4-position is introduced via controlled oxidation or by using appropriate starting materials that already contain the keto functionality.
  • Oxidizing agents such as selenium dioxide or other mild oxidants can be employed.
  • Careful monitoring ensures the formation of the 4-one without degrading the heterocyclic system.

Alternative Synthetic Routes

  • Suzuki-Miyaura cross-coupling reactions have been reported for introducing various substituents on the pyrazolo[3,4-d]pyrimidine scaffold, which can be adapted to install the tert-butyl and chloro groups under specific conditions.
  • Microwave-assisted synthesis and solvent-free conditions have been explored for improved yields and reduced reaction times, though detailed protocols for this specific compound are limited.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
(Ethoxymethylene)malononitrile synthesis Malononitrile, triethyl orthoformate, Ac2O, reflux overnight ~85 High purity intermediate
Pyrazole ring formation Amination with tert-butyl hydrazine, heating 70–80 Requires inert atmosphere
Pyrimidine ring cyclization Amidines/formamides, heating 65–75 Controlled temperature critical
Chlorination at 6-position POCl3 or NCS, reflux or room temperature 60–70 Selectivity important
Oxidation to 4-one Selenium dioxide or mild oxidants, reflux 50–65 Avoids ring degradation

Yields are approximate and depend on scale, purity of reagents, and precise reaction conditions.

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern.
  • Mass Spectrometry : EI-MS or ESI-MS used to verify molecular weight (212.68 g/mol).
  • Chromatography : TLC and flash chromatography purify intermediates and final product.
  • Elemental Analysis : Confirms correct elemental composition, especially chlorine content.

Research Findings and Applications

  • The compound serves as a scaffold for kinase inhibitors, with modifications at the 6-chloro and 1-tert-butyl positions affecting potency and selectivity.
  • Synthetic methods emphasize maintaining the integrity of the pyrazolo[3,4-d]pyrimidine core while enabling functional group diversity.
  • Optimization of chlorination and oxidation steps is crucial for reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The compound exhibits significant biological activity attributed to its structural properties, allowing it to interact with various molecular targets. Notably, it has been studied for its potential in:

  • Oncology : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds may act as inhibitors of key enzymes involved in cancer progression. For instance, studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance selectivity against specific cancer cell lines .
  • Enzymatic Inhibition : The compound has been identified as a potential inhibitor of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms. Inhibition of these enzymes is associated with improved outcomes in chemotherapy-resistant ovarian cancer models .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in preclinical models. The modifications to the core structure enhanced selectivity for cancerous cells while minimizing effects on healthy cells .
  • Inflammatory Diseases : Another research project focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. The results indicated a significant reduction in inflammatory markers in animal models treated with these compounds .
  • Neuroprotective Effects : Emerging studies suggest that certain derivatives may also exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress pathways .

Mechanism of Action

The mechanism by which 1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

1-Phenyl Derivatives

  • Example : 1-Phenyl-6-sulfanyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (Molecular weight: 323.17 g/mol) .

1-Methyl Derivatives

  • Example : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molecular weight: 218.04 g/mol) .
  • Comparison : The methyl group is smaller than tert-butyl, reducing steric hindrance but compromising metabolic stability. The chloromethyl group at position 6 enables alkylation reactions, whereas the chlorine in the target compound is more suited for nucleophilic substitution .

1-(4-Nitrophenyl) Derivatives

  • Example : 1-(4-Nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (Molecular weight: 273.22 g/mol) .
  • In contrast, the electron-donating tert-butyl group may stabilize intermediates during synthetic modifications .

Substituent Effects at Position 6

6-Sulfanyl Derivatives

  • Example : 1-(4-Bromophenyl)-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Molecular weight: 323.17 g/mol) .
  • Comparison : Sulfanyl groups can participate in hydrogen bonding and disulfide formation, enhancing target engagement. However, chlorine’s electronegativity and role as a leaving group make it more versatile in cross-coupling reactions .

6-Hydrazinyl Derivatives

  • Example : 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (Molecular weight: 222.25 g/mol) .
  • Comparison : Hydrazinyl groups facilitate condensation reactions (e.g., with aldehydes), but chlorine’s reactivity in nucleophilic aromatic substitution allows broader derivatization pathways .

Structural and Physicochemical Data

Compound Name R1 R6 Molecular Weight (g/mol) Key Properties Reference
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[...]-4-one tert-butyl Cl 228.66 High lipophilicity; reactive Cl
1-Phenyl-6-sulfanyl-1H-pyrazolo[...]-4-one Phenyl SH 323.17 Hydrogen bonding capacity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[...] Methyl CH2Cl 218.04 Alkylation potential
3,6-Dimethyl-1-phenyl-5-(4-nitrobenzylideneamino)... Phenyl Me 377.38 Antitumor (IC50 = 11 µM)

Biological Activity

1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This pyrazolo[3,4-d]pyrimidine derivative has been studied for various pharmacological effects, particularly in the fields of oncology and enzymatic inhibition.

  • Molecular Formula : C9_9H11_{11}ClN4_4O
  • Molecular Weight : 226.67 g/mol
  • IUPAC Name : 1-tert-butyl-6-chloro-5H-pyrazolo[3,4-d]pyrimidin-4-one
  • CAS Number : 927838-01-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and LoVo (colon adenocarcinoma).

In vitro studies indicate that this compound may function as a dual inhibitor targeting both EGFR and VEGFR2 pathways, which are crucial in cancer cell proliferation and survival. The compound has been associated with inducing apoptosis and inhibiting cell migration in cancer models .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in tumor progression. For example:

  • VEGFR2 Inhibition : This receptor plays a pivotal role in angiogenesis; inhibiting it can reduce tumor growth by limiting blood supply.
  • Aurora Kinase Inhibition : Targeting this kinase can disrupt cell cycle progression and lead to cancer cell death.

Comparative Analysis with Related Compounds

Compound NameStructureActivity
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidineStructureModerate anticancer activity
1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidineStructureLower efficacy compared to chlorinated derivatives

Case Studies

Several research articles have documented the biological effects of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anticancer Properties : A study published in Molecules highlighted the inhibitory effects of various pyrazolo derivatives on cancer cell lines. The findings indicated that certain modifications to the pyrazolo structure significantly enhanced cytotoxicity against specific tumor types .
  • Enzyme Interaction Studies : Research focusing on the interaction of pyrazolo derivatives with carbonyl reductase 1 (CBR1) demonstrated that these compounds could serve as selective inhibitors with potential therapeutic applications .

Q & A

Q. Key Optimization Parameters :

  • Temperature control (0–50°C) to avoid side reactions .
  • Use of sodium sulfite in DMSO-water medium to stabilize intermediates .

Basic: How is structural characterization of this compound performed, and what key spectral data are observed?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.5–1.7 ppm (tert-butyl -C(CH₃)₃), δ 6.8–8.2 ppm (aromatic protons), and δ 4.0–5.0 ppm (NH/OH groups) .
    • ¹³C NMR : Signals near δ 80–90 ppm (pyrimidinone C=O) and δ 25–35 ppm (tert-butyl carbons) .
  • X-ray Diffraction : Confirms planar pyrazolo-pyrimidinone core and tert-butyl substituent geometry .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 256.2 for C₁₀H₁₃ClN₄O) validate molecular weight .

Advanced: How do computational methods guide the prediction of bioactivity and toxicity for this compound?

Methodological Answer:

  • In Silico Docking :
    • Lamarckian Genetic Algorithm predicts binding affinity to targets like xanthine oxidase (XO) or phosphodiesterase-5 (PDE5). For example, pyrazolo-pyrimidinones show XO inhibition comparable to allopurinol (IC₅₀ ~2 µM) .
    • ADMET Prediction : Tools like SwissADME calculate logP (-0.88 to -0.89), polar surface area (70.14 Ų), and Lipinski compliance (molecular weight <500, H-bond donors ≤2) .
  • Toxicity Profiling : RTECS data (e.g., LD₅₀ >500 mg/kg in rodents) and Ames test simulations assess mutagenicity .

Table 1 : Computational Predictions vs. Experimental Data

ParameterPredicted ValueExperimental ValueSource
LogP-0.88-0.89
XO Inhibition (IC₅₀)2.1 µM2.3 µM
Mutagenicity (Ames)NegativeNegative

Advanced: What structure-activity relationships (SAR) govern its xanthine oxidase (XO) inhibition?

Methodological Answer:

  • Substituent Effects :
    • Chloro Group (C6) : Enhances XO binding via halogen bonding with Glu802 (ΔG = -8.2 kcal/mol) .
    • tert-Butyl (C1) : Improves lipophilicity (logP ↑) and membrane permeability .
    • Amino Groups (C5) : Hydrogen bonding with Arg880/Asn768 increases potency (IC₅₀ ↓ 40%) .
  • Bioisosteric Replacement :
    • Replacing sulfur with oxygen in thiazolo rings reduces toxicity (e.g., 3g in vs. allopurinol).

Table 2 : XO Inhibition of Derivatives

CompoundIC₅₀ (µM)Key SubstituentsSource
Allopurinol2.0None
3g (Chloro derivative)2.14-Cl, 5-CH₃, 2-OH
5a (Amino derivative)1.85-NH₂, 6-PhCH₂

Advanced: How can conflicting bioactivity data across studies be resolved methodologically?

Methodological Answer:

  • Assay Standardization :
    • Use identical XO sources (e.g., bovine vs. human recombinant) and substrate concentrations (50 µM xanthine) .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Statistical Validation :
    • Triplicate measurements with error margins <10% (e.g., 3b in : 2.3 ± 0.2 µM vs. 2.5 ± 0.3 µM in ).
  • Cross-Study Comparison : Normalize data to reference inhibitors (e.g., allopurinol as 100% inhibition control) .

Advanced: What strategies optimize antiangiogenic activity through structural modification?

Methodological Answer:

  • Thioether Linkages : Allyl thioethers (e.g., 2b) inhibit VEGF-induced HUVEC migration (IC₅₀ = 10 µM) by disrupting MMP-9/VEGFR2 interactions .
  • Hybrid Scaffolds : Incorporating pyrrolidinone moieties (e.g., compound xviii ) enhances binding to ERK1/2 (ΔG = -9.5 kcal/mol).
  • Pharmacophore Modeling :
    • Hydrophobic tert-butyl groups align with MMP-9 S1’ pocket, while chloro groups occupy the catalytic Zn²⁺ site .

Table 3 : Antiangiogenic Activity of Derivatives

CompoundTargetIC₅₀ (µM)MechanismSource
2bMMP-98.2Zn²⁺ chelation
xviiiERK1/212.4pERK1/2 downregulation
TNP-470VEGF5.7HUVEC migration inhibition

Advanced: How are physicochemical properties leveraged for formulation development?

Methodological Answer:

  • pKa and Solubility :
    • pKa = 8.87 enables salt formation (e.g., HCl salts ) for enhanced aqueous solubility (>10 mg/mL at pH 7.4) .
  • LogD Optimization :
    • LogD (pH 7.4) = -0.89 suggests need for prodrug strategies (e.g., phosphate esters ) to improve bioavailability.
  • Solid-State Stability :
    • Differential scanning calorimetry (DSC) shows melting points >200°C, indicating suitability for lyophilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.